molecular formula C6H9N3OS2 B14288015 5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide CAS No. 120821-28-5

5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide

Cat. No.: B14288015
CAS No.: 120821-28-5
M. Wt: 203.3 g/mol
InChI Key: UPMFXGPPKMHMQW-UHFFFAOYSA-N
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Description

5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the thiazole ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, eco-friendly methods, such as microwave irradiation, can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(ethylsulfanyl)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other thiazole derivatives .

Properties

CAS No.

120821-28-5

Molecular Formula

C6H9N3OS2

Molecular Weight

203.3 g/mol

IUPAC Name

5-amino-2-ethylsulfanyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C6H9N3OS2/c1-2-11-6-9-3(4(7)10)5(8)12-6/h2,8H2,1H3,(H2,7,10)

InChI Key

UPMFXGPPKMHMQW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(S1)N)C(=O)N

Origin of Product

United States

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